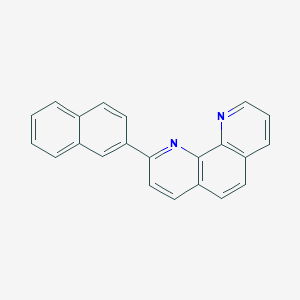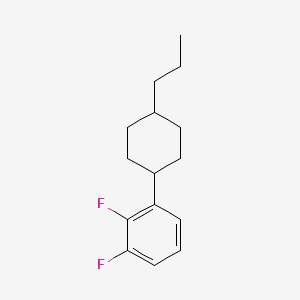
1,2-Difluoro-3-(4-propylcyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-3-(4-propylcyclohexyl)benzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a propylcyclohexyl group attached to a benzene ring.
Méthodes De Préparation
The synthesis of 1,2-Difluoro-3-(4-propylcyclohexyl)benzene typically involves the fluorination of a suitable precursor followed by the introduction of the propylcyclohexyl group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods are optimized for large-scale synthesis and often incorporate advanced purification techniques like distillation and recrystallization .
Analyse Des Réactions Chimiques
1,2-Difluoro-3-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Addition Reactions: The propylcyclohexyl group can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
1,2-Difluoro-3-(4-propylcyclohexyl)benzene has several scientific research applications:
Materials Science: It is used in the development of advanced materials, particularly in the field of liquid crystals.
Biological Studies: The compound is studied for its potential biological activities, including its interactions with biological membranes and proteins.
Industrial Applications: It is used as an intermediate in the synthesis of other fluorinated compounds, which are valuable in various industrial processes, including the manufacture of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2-Difluoro-3-(4-propylcyclohexyl)benzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with proteins and enzymes, potentially altering their function. The propylcyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
1,2-Difluoro-3-(4-propylcyclohexyl)benzene can be compared with other similar compounds, such as:
1,2-Difluoro-4-(4-propylcyclohexyl)benzene: This compound has a similar structure but with the propylcyclohexyl group attached at a different position on the benzene ring.
1,3-Difluoro-4-(4-propylcyclohexyl)benzene: Another isomer with the fluorine atoms in different positions.
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene:
Propriétés
Numéro CAS |
204653-82-7 |
|---|---|
Formule moléculaire |
C15H20F2 |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1,2-difluoro-3-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C15H20F2/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(16)15(13)17/h3,5-6,11-12H,2,4,7-10H2,1H3 |
Clé InChI |
BKLQIKNQJIJYQX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14125886.png)
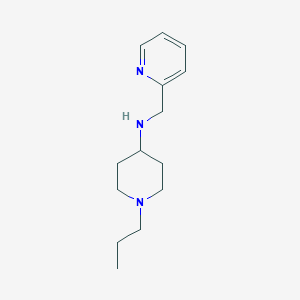

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125896.png)
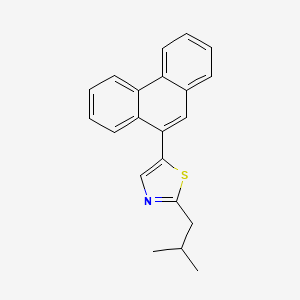
![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125903.png)
![4,4,5,5-Tetramethyl-2-(8-phenyldibenzo[b,d]furan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14125911.png)
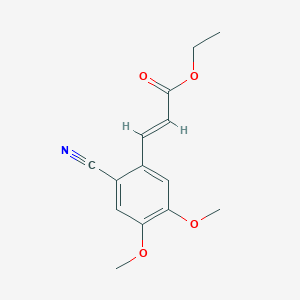
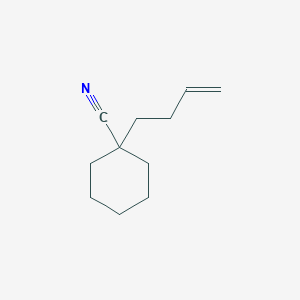

![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14125953.png)
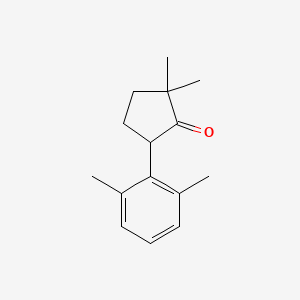
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14125963.png)
